molecular formula C9H9N3O2 B13652293 3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylicacid

3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylicacid

Cat. No.: B13652293
M. Wt: 191.19 g/mol
InChI Key: SMJYBSKQOUTNBU-UHFFFAOYSA-N
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Description

3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine familyThe imidazo[1,2-a]pyridine scaffold is recognized for its wide range of biological activities and has been extensively studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of catalysts such as iodine or transition metals to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid may involve continuous flow systems to enhance efficiency and yield. These systems allow for precise control over reaction parameters, leading to consistent product quality. The use of microreactors and automated systems can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted imidazo[1,2-a]pyridine derivatives. These products can have different biological and chemical properties, making them useful for various applications .

Mechanism of Action

The mechanism of action of 3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an antituberculosis agent, the compound inhibits key enzymes involved in the biosynthesis of essential bacterial components. This inhibition disrupts bacterial growth and replication, leading to the death of the pathogen . The compound’s interaction with other molecular targets, such as receptors and enzymes, can also modulate various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its amino and carboxylic acid groups allow for diverse chemical modifications, making it a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-5-2-3-6-11-7(9(13)14)8(10)12(6)4-5/h2-4H,10H2,1H3,(H,13,14)

InChI Key

SMJYBSKQOUTNBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2N)C(=O)O)C=C1

Origin of Product

United States

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